molecular formula C28H41NO3 B1665783 Arvanil CAS No. 128007-31-8

Arvanil

Cat. No. B1665783
CAS RN: 128007-31-8
M. Wt: 439.6 g/mol
InChI Key: QVLMCRFQGHWOPM-ZKWNWVNESA-N
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Description

Arvanil is a structural analog of capsaicin, the active component of hot peppers from the Capsicum family . It is the amide of vanillylamine and arachidonic acid . Arvanil has been shown to induce analgesia in rat and mouse models of pain .


Synthesis Analysis

Arvanil is a synthetic capsaicin mimetic . It has been used in studies investigating its combinatorial apoptotic activity with other drugs in cisplatin-resistant lung cancer .


Molecular Structure Analysis

Arvanil’s molecular formula is C28H41NO3 . Its InChI code is InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- .


Chemical Reactions Analysis

Arvanil has been shown to have complex interactions with the cannabinoid system . It potentiates the agonist activity of endogenous cannabinoids by inhibiting the reuptake of arachidonoyl ethanolamide (AEA) . It has also been found to induce high mitochondrial calcium flow, contributing to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels .


Physical And Chemical Properties Analysis

Arvanil has a molecular weight of 439.6 g/mol . It is soluble in 0.1M Na2CO3 (1 mg/ml), DMF (15 mg/ml), DMSO (13 mg/ml), and Ethanol (31 mg/ml) .

Scientific Research Applications

Anticancer Effects in Melanoma Treatment

Arvanil has shown promising results in the treatment of melanoma, a type of skin cancer . It has been found to inhibit the viability and proliferation of various malignant melanoma cells . When combined with Mitoxantrone (MTX), an anticancer drug, Arvanil exerts additive interactions, making it a potential candidate for melanoma multi-drug therapy .

Safety Profile in Human Cells

Arvanil has been tested in human keratinocytes (HaCaT) and normal human melanocytes (HEMa–LP), revealing that it does not cause significant cytotoxicity in these cell lines . This suggests that Arvanil could be a safer option for cancer treatment as it does not harm healthy cells .

Induction of Ferroptosis in Hepatocellular Carcinoma

Arvanil has been found to induce ferroptosis, a form of programmed cell death, in hepatocellular carcinoma (HCC) cells . It does this by inducing high mitochondrial calcium flow, which contributes to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels .

Binding to MICU1

Arvanil directly binds to two amino acid sites of mitochondrial calcium uptake protein 1 (MICU1), namely Ser47 and Phe128 . This binding triggers the process of ferroptosis, inhibiting the growth of HCC cells .

Enhancing Chemosensitivity

Arvanil has been found to enhance the chemosensitivity of cisplatin, a chemotherapy drug, by inducing HCC cellular ferroptosis . This suggests that Arvanil could be used in combination with other drugs to improve the effectiveness of cancer treatment .

Safety and Hazards

Arvanil is classified as a flammable liquid (Category 2) and can cause serious eye irritation (Category 2A) . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Arvanil has shown promising results in the treatment of various cancers. It has been found to induce ferroptosis in hepatocellular carcinoma cells and inhibit the viability and proliferation of various malignant melanoma cells . Future studies examining the anticancer activity of a greater number of capsaicin analogs, including Arvanil, represent novel strategies in the treatment of human cancers .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMCRFQGHWOPM-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arvanil

CAS RN

128007-31-8
Record name Arvanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128007-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arvanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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